molecular formula C14H19BN2O4 B14777429 5-formyl-N-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide

5-formyl-N-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide

Cat. No.: B14777429
M. Wt: 290.12 g/mol
InChI Key: MHNNOESIUUZLNW-UHFFFAOYSA-N
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Description

5-formyl-N-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide is a complex organic compound that features a pyridine ring substituted with a formyl group, a methyl group, and a dioxaborolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-formyl-N-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide typically involves multiple stepsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound meets the required standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions

5-formyl-N-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 5-formyl-N-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The dioxaborolane moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological applications. The formyl group can participate in nucleophilic addition reactions, while the pyridine ring can engage in π-π interactions with aromatic systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-formyl-N-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide is unique due to the presence of both a formyl group and a dioxaborolane moiety on the same pyridine ring. This combination of functional groups allows for diverse reactivity and applications, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C14H19BN2O4

Molecular Weight

290.12 g/mol

IUPAC Name

5-formyl-N-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide

InChI

InChI=1S/C14H19BN2O4/c1-13(2)14(3,4)21-15(20-13)11-10(8-18)6-9(7-17-11)12(19)16-5/h6-8H,1-5H3,(H,16,19)

InChI Key

MHNNOESIUUZLNW-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=N2)C(=O)NC)C=O

Origin of Product

United States

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